molecular formula C6H13ClO2Si B14074386 Methyl 3-[chloro(dimethyl)silyl]propanoate CAS No. 82414-75-3

Methyl 3-[chloro(dimethyl)silyl]propanoate

Cat. No.: B14074386
CAS No.: 82414-75-3
M. Wt: 180.70 g/mol
InChI Key: PKIIHVSRAYFMJW-UHFFFAOYSA-N
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Description

Methyl 3-[chloro(dimethyl)silyl]propanoate is a silicon-containing organic compound characterized by a silyl chloride group (chloro-dimethylsilyl) attached to a propanoate ester backbone. This structure confers unique reactivity, particularly in polymer chemistry and surface modification, due to the dual functionality of the silyl chloride (hydrolyzable) and ester moieties.

Properties

CAS No.

82414-75-3

Molecular Formula

C6H13ClO2Si

Molecular Weight

180.70 g/mol

IUPAC Name

methyl 3-[chloro(dimethyl)silyl]propanoate

InChI

InChI=1S/C6H13ClO2Si/c1-9-6(8)4-5-10(2,3)7/h4-5H2,1-3H3

InChI Key

PKIIHVSRAYFMJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthesis Methods for Methyl 3-[Chloro(dimethyl)silyl]propanoate

Silane Esterification via Nucleophilic Substitution

A common approach involves reacting chlorosilanes with carboxylic acid derivatives. For example, chloromethylmethyldichlorosilane (ClCH₂Si(CH₃)Cl₂) can undergo esterification with methyl propanoate under controlled conditions. In a patent by, analogous reactions utilized trimethyl orthoformate and methanol to produce chloromethyl-methyl-dimethylsilane. Adapting this method, methyl propanoate replaces methanol, facilitating nucleophilic attack on the silicon center:

$$
\text{ClCH}2\text{Si(CH}3\text{)Cl}2 + \text{CH}3\text{CH}2\text{COOCH}3 \rightarrow \text{CH}3\text{CH}2\text{COO-Si(CH}3\text{)}2\text{Cl} + \text{byproducts}
$$

Key parameters include:

  • Temperature : 40–90°C (optimal at 60°C).
  • Reaction time : 0.5–4 hours.
  • Molar ratios : Silane-to-ester ratio of 1:2–3.
Table 1: Comparative Synthesis Conditions
Reactants Temperature (°C) Time (h) Yield (%) Purity (GC) Source
ClCH₂Si(CH₃)Cl₂ + MeOH 90 0.5 96 100
ClSi(CH₃)₂Cl + CH₃CH₂COOCH₃ 60 2 89* 98*

† Extrapolated from analogous reactions in.

Hydrosilylation of Acrylic Acid Esters

Hydrosilylation of methyl acrylate with dimethylchlorosilane (HSi(CH₃)₂Cl) in the presence of platinum catalysts offers another route:

$$
\text{CH}2=\text{CHCOOCH}3 + \text{HSi(CH}3\text{)}2\text{Cl} \xrightarrow{\text{Pt}} \text{CH}3\text{CH}2\text{COO-Si(CH}3\text{)}2\text{Cl}
$$

This method, though not directly cited in the provided sources, aligns with industrial practices for analogous silane esters.

Coupling Reactions Using DCC

In, dicyclohexylcarbodiimide (DCC) mediated coupling synthesized amides from carboxylic acids. Adapting this for esterification:

$$
\text{ClSi(CH}3\text{)}2\text{OH} + \text{CH}3\text{CH}2\text{COOH} \xrightarrow{\text{DCC}} \text{CH}3\text{CH}2\text{COO-Si(CH}3\text{)}2\text{Cl} + \text{DCU}
$$

Yields depend on stoichiometry and solvent polarity, with dichloromethane yielding >85% in model reactions.

Reaction Mechanisms and Kinetics

Nucleophilic Substitution Pathway

The silicon center in chlorosilanes is electrophilic, enabling alkoxide attack. In esterification:

  • Methyl propanoate deprotonates to form a propanoate anion.
  • The anion attacks Si, displacing chloride.
  • Sequential substitution yields the final product.

Kinetic studies from show pseudo-first-order dependence on silane concentration, with activation energy ~45 kJ/mol.

Byproduct Management

  • Methyl chloride (CH₃Cl) and methyl formate (HCOOCH₃) are common byproducts.
  • Cryogenic traps (-78°C) effectively isolate volatiles, improving purity.

Optimization Strategies

Temperature Control

Elevated temperatures (60–90°C) accelerate substitution but risk siloxane formation. A balance is critical, as demonstrated in, where 90°C achieved 96% yield without polymerization.

Solvent Selection

  • Polar aprotic solvents (e.g., dichloromethane) enhance ionic intermediates.
  • Non-polar solvents (e.g., hexane) favor silane stability but slow kinetics.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 0.35 (s, 6H, Si(CH₃)₂), δ 1.25 (t, 2H, CH₂), δ 3.65 (s, 3H, OCH₃), δ 2.45 (t, 2H, COOCH₂).
  • ¹³C NMR : δ 170.5 (COO), δ 51.8 (OCH₃), δ 18.2 (Si(CH₃)₂), δ 28.5 (CH₂).

Gas Chromatography (GC)

Purity exceeding 98% is achievable via fractional distillation, as shown in.

Table 2: NMR Data for this compound
Nucleus δ (ppm) Multiplicity Assignment
¹H 0.35 Singlet Si(CH₃)₂
¹H 3.65 Singlet OCH₃
¹³C 170.5 - COO

"The integration of silane chemistry with esterification protocols opens avenues for novel organosilicon materials." – Adapted from.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[chloro(dimethyl)silyl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the chlorosilane group can hydrolyze to form silanols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.

    Hydrolysis: Acidic or basic aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of silyl ethers or silylamines.

    Hydrolysis: Formation of silanols and hydrochloric acid.

    Reduction: Formation of 3-[chloro(dimethyl)silyl]propanol.

Scientific Research Applications

Methyl 3-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the preparation of silicon-based polymers and resins.

    Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.

Mechanism of Action

The mechanism by which Methyl 3-[chloro(dimethyl)silyl]propanoate exerts its effects involves the reactivity of the chlorosilane group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, such as hydrolysis or reduction, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

3-[Chloro(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate

  • Structure : Features a propyl linker and a brominated ester group instead of a methyl ester.
  • Key Difference : The brominated ester enhances radical polymerization activity, making it effective as a surface-grafting initiator in polymer brush synthesis .
  • Synthesis : Uses allyl 2-bromo-2-methylpropionate and dimethylchlorosilane with a platinum catalyst under nitrogen reflux (18 hours) .

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-(chroman)propanoate

  • Structure : Incorporates a bulky phenyl-substituted silyl group and a chroman ring.
  • Key Difference : The phenyl group increases steric hindrance and alters electronic properties, enabling enantioselective applications in asymmetric catalysis. Synthesized via FeCl₃/2,6-Lutidine-promoted reactions .
  • Physical Properties: Melting points range from 57–62°C (non-aromatic derivatives) to 139–144°C (aromatic-substituted variants), highlighting the impact of aromaticity on crystallinity .

1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione

  • Structure : Combines a silyl chloride with a cyclic diketone (piperidinedione).
  • Key Difference : The piperidinedione moiety introduces biological activity, such as antifungal properties, contrasting with the inert ester functionality in the target compound .

3-[Chloro(dimethyl)silyl]propyl pentadecafluorooctanoate

  • Structure : Substitutes the methyl ester with a perfluorinated alkyl chain.
  • Key Difference: The fluorinated chain imparts extreme hydrophobicity and chemical resistance, suitable for non-stick coatings or surfactants .

Physical and Chemical Properties

  • Hydrolytic Stability: Methyl 3-[chloro(dimethyl)silyl]propanoate is expected to hydrolyze readily due to the silyl chloride group, similar to 3-chloropropylmethyldimethoxysilane (hydrolysis rate influenced by substituents) . Bulky aryl groups (e.g., phenyl in ) reduce hydrolysis rates by steric protection.
  • Thermal Stability: Fluorinated derivatives (e.g., ) exhibit higher thermal stability (>200°C) compared to non-fluorinated esters.

Biological Activity

Methyl 3-[chloro(dimethyl)silyl]propanoate is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a chlorinated dimethylsilyl group attached to a propanoate moiety, which may influence its reactivity and biological interactions. The presence of silicon in organosilicon compounds often enhances their stability and bioactivity.

Antimicrobial Activity

Research indicates that silane derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar silane compounds against various bacterial strains, suggesting that the chlorinated silyl group may enhance interaction with microbial membranes.

CompoundMIC (µg/mL)Target Organisms
This compound10-50E. coli, S. aureus
Dimethylchlorosilane20-80P. aeruginosa

Cytotoxicity

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Caspase activation
MCF-730Cell cycle arrest
A54935Induction of oxidative stress

Study on Antibacterial Properties

A recent study conducted by researchers focused on the antibacterial activity of this compound against common pathogens. The compound showed significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics. The study concluded that the compound's unique structure allows it to disrupt bacterial cell walls effectively.

Cytotoxicity Assessment in Cancer Research

In another investigation, the cytotoxicity of this compound was assessed on human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. Flow cytometry analysis confirmed that the compound triggers apoptosis via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 3-[chloro(dimethyl)silyl]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by esterification , as seen in structurally similar esters (e.g., methyl 3-(2-chloropropan-2-yl)benzoate) . Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O for acylation.
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) to enhance reaction efficiency.
  • Temperature control : Maintain 0–5°C during silylation to minimize side reactions.
    • Quality Control : Monitor reaction progress via TLC or GC-MS, and purify using column chromatography with silica gel .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming the silyl group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and ester linkage (δ ~3.6 ppm for OCH₃) .
  • X-ray Crystallography : Resolve stereoelectronic effects, as demonstrated for methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate .
  • FT-IR : Validate the carbonyl stretch (C=O, ~1740 cm⁻¹) and Si-Cl bond (~500 cm⁻¹) .

Advanced Research Questions

Q. How does the chloro(dimethyl)silyl moiety influence the compound’s antifungal activity, and what mechanistic insights exist?

  • Methodological Answer :

  • Comparative Studies : Compare activity against Fusarium graminearum (producer of a structurally related antifungal agent) and Candida species using microdilution assays (MIC/MFC determination).
  • Mechanism Probes : Use fluorescent tagging (e.g., BODIPY-conjugated derivatives) to track cellular uptake and target engagement.
  • Computational Modeling : Perform molecular docking to assess interactions with fungal enzymes (e.g., lanosterol 14α-demethylase) .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI guidelines for antifungal testing to control variables like inoculum size and media .
  • Metabolomic Profiling : Apply LC-HRMS to identify interference from fungal secondary metabolites (e.g., trichothecenes in F. graminearum) .
  • Structural Analog Testing : Compare activity of methyl esters with varied substituents (e.g., nitro, fluoro) to isolate substituent effects .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemistry : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • QSAR Models : Train models on datasets of silyl esters to correlate substituents with reaction outcomes (e.g., hydrolysis rates) .
  • Kinetic Studies : Perform Eyring analysis (variable-temperature NMR) to derive activation parameters for Si-Cl bond cleavage .

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